molecular formula C7H11NO3 B12530524 Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate CAS No. 700372-73-2

Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate

Cat. No.: B12530524
CAS No.: 700372-73-2
M. Wt: 157.17 g/mol
InChI Key: FIRPSEZEZQOZKN-UHFFFAOYSA-N
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Description

Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate (CAS 193634-82-1) is a bicyclic compound featuring a seven-membered ring system with oxygen (oxa) and nitrogen (aza) heteroatoms. Its molecular formula is C₇H₁₁NO₃, with a molecular weight of 157.16 g/mol . This compound is classified as a constrained bicyclic scaffold, often utilized in medicinal chemistry for conformational restriction of peptides or as a precursor in synthetic organic chemistry. Limited solubility data are available, but its structural analogs (e.g., benzyl derivatives) suggest solubility in polar organic solvents like methanol or acetonitrile .

Properties

CAS No.

700372-73-2

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate

InChI

InChI=1S/C7H11NO3/c1-10-6(9)7-4-8-3-2-5(7)11-7/h5,8H,2-4H2,1H3

InChI Key

FIRPSEZEZQOZKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CNCCC1O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both an epoxide and an amine group. The reaction conditions often include the use of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate has garnered attention for its potential role as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological pathways:

  • Neurotransmitter Modulation : Research indicates that this compound can inhibit neurotransmitter reuptake systems, affecting serotonin, dopamine, and norepinephrine pathways critical for mood regulation and cognitive functions. Such properties suggest potential applications in treating conditions like depression and anxiety disorders .
  • Synthesis of Analgesics and Anti-inflammatory Agents : It serves as a valuable intermediate in developing novel analgesics and anti-inflammatory drugs, contributing to advancements in pain management therapies .

Organic Synthesis

In organic chemistry, this compound is utilized for creating complex molecular structures:

  • Building Chemical Libraries : Its unique structure allows researchers to explore diverse chemical modifications, facilitating the development of new compounds with desired biological activities .

Biochemical Research

The compound is also employed in biochemical studies to understand enzyme mechanisms and interactions within biological pathways:

  • Enzyme Interaction Studies : Researchers utilize this compound to investigate how it interacts with various receptors and transporters involved in neurotransmission, aiding in the identification of therapeutic targets for neurological disorders .

Material Science

Beyond pharmaceutical applications, this compound finds use in material science:

  • Advanced Material Formulation : The compound enhances properties such as durability and resistance to environmental factors, contributing to the development of advanced materials for various industrial applications .

Agricultural Chemistry

This compound is also investigated for its potential in agricultural chemistry:

  • Agrochemical Development : It plays a role in formulating more effective and environmentally friendly pesticides and herbicides, contributing to sustainable agricultural practices .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentIntermediate for synthesizing drugs targeting neurological pathways (e.g., antidepressants)
Organic SynthesisBuilding blocks for complex molecular structures; versatile for chemical modifications
Biochemical ResearchStudies on enzyme interactions; understanding neurotransmission pathways
Material ScienceEnhances material properties; used in advanced formulations
Agricultural ChemistryDevelopment of effective agrochemicals; environmentally friendly pesticides

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

  • Neuropharmacological Studies : Investigations into its effects on serotonin and dopamine reuptake inhibition have shown promising results for treating mood disorders.
  • Synthesis of New Analgesics : Case studies demonstrate successful synthesis pathways leading to novel pain relief medications using this compound as an intermediate.
  • Material Properties Enhancement : Research indicates that incorporating this compound into material formulations significantly improves durability against environmental stressors.

Mechanism of Action

The mechanism of action of Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Positional Isomers and Ester Variations

a) Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 81396-51-2)
  • Key Difference : The carboxylate group is at position 3 instead of 1.
  • Molecular Formula: C₇H₁₁NO₃ (same as target compound).
b) Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 66207-08-7)
  • Structure : Benzyl ester substituent at position 3.
  • Molecular Weight : 261.32 g/mol (vs. 157.16 g/mol for methyl ester).
  • Properties : Higher lipophilicity due to the benzyl group, making it more suitable for lipid membrane penetration in drug design .

Ring System Variations

a) 7-Azabicyclo[2.2.1]heptane Derivatives
  • Example : Methyl N-benzoyl-2-exo-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate (rac-7) .
  • Key Difference : Smaller bicyclo[2.2.1] ring system with a bridgehead nitrogen.
  • Synthesis : Achieved in 75% yield via column chromatography, highlighting efficient scalability .
  • Applications : Used to enforce β-turn conformations in peptides, unlike the larger [4.1.0] system, which may favor different secondary structures .
b) 6-Oxa-3-azabicyclo[3.1.1]heptane
  • Example : 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane .
  • Key Difference : Oxa and aza positions shifted, creating a spirocyclic framework.
  • Properties : Exhibits 97.5% HPLC purity and distinct NMR profiles due to altered ring strain .

Functional Group Modifications

a) tert-Butyl Esters
  • Example : tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 951766-54-4) .
  • Key Difference : Bulky tert-butyl group enhances stability under acidic conditions.
  • Applications : Commonly used as a protective group in multi-step syntheses .
b) Hydrochloride Salts
  • Example : rac-Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride .
  • Key Difference : Protonation of nitrogen increases water solubility, facilitating biological testing .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Applications
Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate 193634-82-1 C₇H₁₁NO₃ 157.16 1-carboxylate position, methyl ester Peptide conformation studies
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 66207-08-7 C₁₅H₁₉NO₃ 261.32 3-carboxylate, lipophilic benzyl group Intermediate in drug synthesis
tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 951766-54-4 C₁₀H₁₇NO₃ 199.25 Chiral tert-butyl ester Protective group in organic synthesis
Methyl N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate N/A C₁₄H₁₅NO₃ 245.27 Smaller [2.2.1] ring, benzoyl group β-Turn induction in peptides

Key Research Findings

  • Conformational Impact : The [4.1.0] system imposes less ring strain than [2.2.1], influencing peptide backbone flexibility .
  • Solubility Trends : Methyl esters generally exhibit lower molecular weights and higher solubility in polar solvents compared to benzyl or tert-butyl esters .

Biological Activity

Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure which contributes to its biological properties. The compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H15_{15}NO3_3
  • Molar Mass : 199.25 g/mol
  • Density : 1.256 g/cm³ (predicted)

Neuropharmacological Effects

Research has indicated that derivatives of the azabicyclo structure may exhibit significant neuropharmacological effects, particularly as potential treatments for neurological disorders.

  • Dopamine Reuptake Inhibition :
    • Compounds similar to methyl 7-oxa-3-azabicyclo[4.1.0]heptane have been reported to act as selective dopamine reuptake inhibitors, which can be beneficial in treating conditions such as depression and ADHD .
    • A study highlighted the effectiveness of these compounds in enhancing dopaminergic signaling, which is crucial for mood regulation.
  • Case Study - Antidepressant Activity :
    • In a controlled study involving animal models, methyl 7-oxa-3-azabicyclo[4.1.0]heptane was administered to assess its antidepressant-like effects.
    • Results showed a significant reduction in immobility time in the forced swim test compared to control groups, suggesting potential antidepressant properties .

Anticancer Properties

The compound has also been investigated for its anticancer activity, particularly targeting specific cancer cell lines.

  • TACC3 Inhibition :
    • Methyl 7-oxa-3-azabicyclo[4.1.0]heptane derivatives have been identified as inhibitors of TACC3 (Transforming Acidic Coiled-Coil Protein 3), which plays a role in cell division and cancer progression .
    • In vitro studies demonstrated that these compounds can induce mitotic arrest in cancer cells, leading to apoptosis.
  • Case Study - Colon Cancer :
    • A recent study evaluated the effects of methyl 7-oxa derivatives on colon cancer cell lines (HCT116).
    • The results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers .

Data Summary

Biological ActivityMechanismReference
Dopamine Reuptake InhibitionEnhances dopaminergic signaling
Anticancer Activity (TACC3 Inhibition)Induces mitotic arrest
Antidepressant EffectsReduces immobility in forced swim test

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